molecular formula C18H13F3N2O5S B11093213 6,7-dimethoxy-3-{[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino}-2-benzofuran-1(3H)-one

6,7-dimethoxy-3-{[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino}-2-benzofuran-1(3H)-one

Cat. No.: B11093213
M. Wt: 426.4 g/mol
InChI Key: JVVDSGYIWIRUDR-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3-{[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino}-2-benzofuran-1(3H)-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzofuranone core with dimethoxy and trifluoromethoxy substituents, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-3-{[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino}-2-benzofuran-1(3H)-one typically involves multiple steps:

    Formation of the Benzofuranone Core: The initial step often involves the formation of the benzofuranone core through cyclization reactions. This can be achieved by reacting appropriate phenolic compounds with acylating agents under acidic or basic conditions.

    Introduction of Dimethoxy Groups: The dimethoxy groups are introduced via methylation reactions, using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Benzothiazole Moiety: The benzothiazole moiety is attached through nucleophilic substitution reactions. This step involves the reaction of the benzofuranone intermediate with 6-(trifluoromethoxy)-1,3-benzothiazole under conditions that facilitate the formation of the desired amine linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the benzothiazole moiety, potentially converting it to a more reduced form.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at positions adjacent to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents such as N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Various substituted benzofuranone derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. It could be explored for its efficacy in treating various diseases, particularly those involving oxidative stress or inflammation.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given its complex aromatic structure.

Mechanism of Action

The mechanism by which 6,7-dimethoxy-3-{[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino}-2-benzofuran-1(3H)-one exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The trifluoromethoxy group could enhance binding affinity through hydrophobic interactions, while the benzothiazole moiety might interact with specific amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-4-(trifluoromethyl)coumarin: Similar in having dimethoxy and trifluoromethyl groups but differs in the core structure.

    1(3H)-Isobenzofuranone, 6,7-dimethoxy-: Shares the benzofuranone core but lacks the benzothiazole moiety.

Uniqueness

The uniqueness of 6,7-dimethoxy-3-{[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino}-2-benzofuran-1(3H)-one lies in its combination of functional groups and the resulting chemical properties

This detailed overview highlights the complexity and potential of this compound in various scientific domains

Properties

Molecular Formula

C18H13F3N2O5S

Molecular Weight

426.4 g/mol

IUPAC Name

6,7-dimethoxy-3-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]-3H-2-benzofuran-1-one

InChI

InChI=1S/C18H13F3N2O5S/c1-25-11-6-4-9-13(14(11)26-2)16(24)27-15(9)23-17-22-10-5-3-8(7-12(10)29-17)28-18(19,20)21/h3-7,15H,1-2H3,(H,22,23)

InChI Key

JVVDSGYIWIRUDR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)NC3=NC4=C(S3)C=C(C=C4)OC(F)(F)F)OC

Origin of Product

United States

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